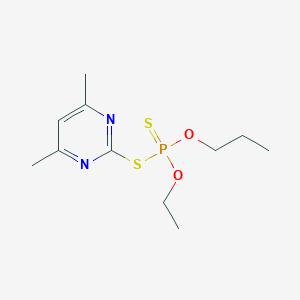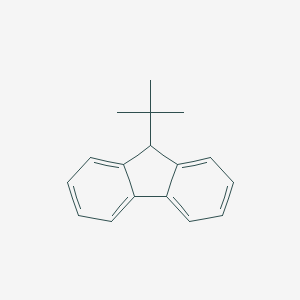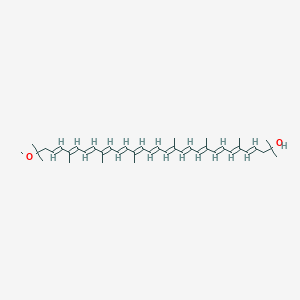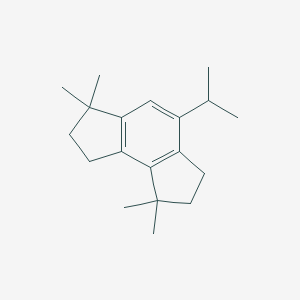
As-Indacene, 1,2,3,6,7,8-hexahydro-1,1,6,6-tetramethyl-4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
As-Indacene, 1,2,3,6,7,8-hexahydro-1,1,6,6-tetramethyl-4-(1-methylethyl)- is a compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
As-Indacene has various scientific research applications due to its unique properties. It is commonly used as a fluorescent probe in biological and chemical experiments, as it exhibits strong fluorescence emission and high photostability. As-Indacene is also used in the synthesis of organic light-emitting diodes (OLEDs) due to its excellent electroluminescence properties.
Wirkmechanismus
As-Indacene works by absorbing light energy and subsequently emitting it as fluorescence. The mechanism of fluorescence emission is based on the excited state energy transfer from the molecule to the surrounding environment. The fluorescence properties of As-Indacene make it an ideal tool for studying biological processes such as protein-protein interactions, enzyme activity, and cell signaling.
Biochemische Und Physiologische Effekte
As-Indacene has been shown to have minimal biochemical and physiological effects, making it an ideal tool for scientific research. It is non-toxic, non-carcinogenic, and has no known side effects. This makes it a safe and effective tool for studying biological processes in living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using As-Indacene in lab experiments is its strong fluorescence emission and high photostability. This allows for accurate and reliable measurements in biological and chemical experiments. However, one of the limitations of As-Indacene is its high cost, which can limit its use in some research applications.
Zukünftige Richtungen
As-Indacene has the potential to be used in various future research applications. One potential direction is the development of new fluorescent probes for imaging biological processes in living organisms. Another potential direction is the use of As-Indacene in the development of new OLEDs with improved efficiency and stability.
Conclusion:
In conclusion, As-Indacene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its strong fluorescence emission and high photostability make it an ideal tool for studying biological and chemical processes. As-Indacene has minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. With its potential future applications, As-Indacene is a promising compound for the advancement of scientific research.
Synthesemethoden
As-Indacene is synthesized through a series of chemical reactions involving the condensation of 2,3,4,5-tetramethyl-1,4-cyclohexadiene and isobutyraldehyde. The product is then purified through column chromatography to obtain a high yield of pure As-Indacene.
Eigenschaften
CAS-Nummer |
17465-47-3 |
|---|---|
Produktname |
As-Indacene, 1,2,3,6,7,8-hexahydro-1,1,6,6-tetramethyl-4-(1-methylethyl)- |
Molekularformel |
C19H28 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
3,3,8,8-tetramethyl-5-propan-2-yl-1,2,6,7-tetrahydro-as-indacene |
InChI |
InChI=1S/C19H28/c1-12(2)15-11-16-14(8-9-18(16,3)4)17-13(15)7-10-19(17,5)6/h11-12H,7-10H2,1-6H3 |
InChI-Schlüssel |
BDVXGLCBHPSEGG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C3=C1CCC3(C)C |
Kanonische SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C3=C1CCC3(C)C |
Synonyme |
1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-4-(1-methylethyl)-as-indacene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



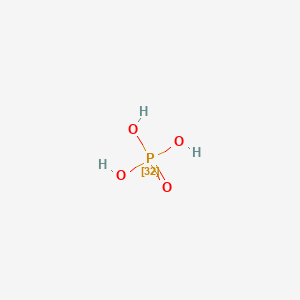
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)
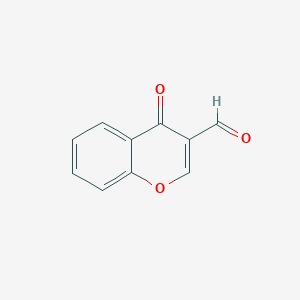
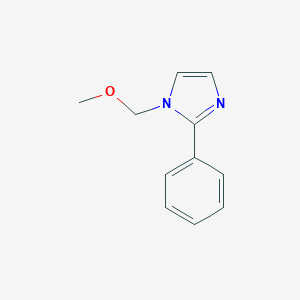
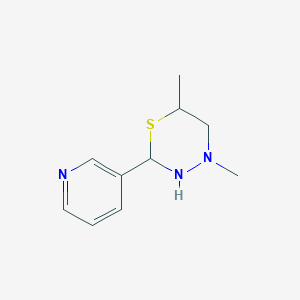
![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
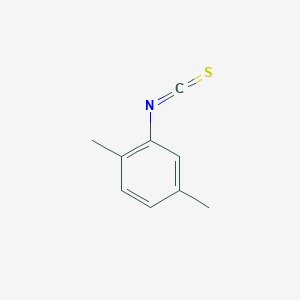
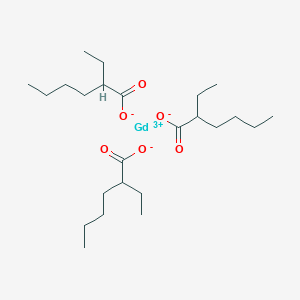
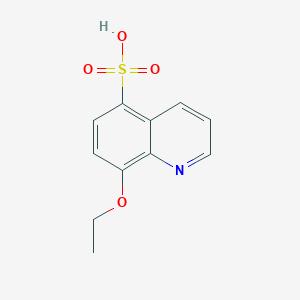
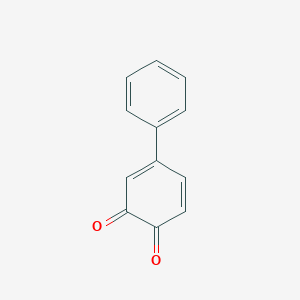
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
